N-(2-ethoxyphenyl)-2-(3-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethoxyphenyl)-2-(3-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide, also known as EMIC, is a novel synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. EMIC belongs to the class of isoindolinecarboxamide derivatives and has a chemical formula of C24H21NO6.
Mechanism of Action
The exact mechanism of action of N-(2-ethoxyphenyl)-2-(3-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the replication of certain viruses, including hepatitis C virus and human immunodeficiency virus. Additionally, this compound has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(2-ethoxyphenyl)-2-(3-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide in lab experiments is its high potency and selectivity towards cancer cells and viruses. However, the limitations of using this compound include its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions that can be explored in the research of N-(2-ethoxyphenyl)-2-(3-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide. One potential direction is the development of new analogs of this compound with improved solubility and bioavailability. Another direction is the investigation of this compound's potential use in combination with other anticancer agents to enhance their therapeutic effects. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of various diseases.
Synthesis Methods
The synthesis of N-(2-ethoxyphenyl)-2-(3-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide involves the reaction of 2-ethoxybenzoic acid and 3-methoxybenzaldehyde in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The resulting product is then treated with ammonium hydroxide to yield this compound as a white crystalline solid.
Scientific Research Applications
N-(2-ethoxyphenyl)-2-(3-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anticancer, antiviral, and anti-inflammatory properties. This compound has also been investigated for its potential use as a diagnostic tool in the detection of cancer cells.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-(3-methoxyphenyl)-1,3-dioxoisoindole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O5/c1-3-31-21-10-5-4-9-20(21)25-22(27)15-11-12-18-19(13-15)24(29)26(23(18)28)16-7-6-8-17(14-16)30-2/h4-14H,3H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPUQTUHQDHERGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.